Receptor Selectivity: Spexin (GALR2/3) vs. Galanin (GALR1/2/3) vs. Kisspeptin (Kiss1R)
Spexin (SPX) demonstrates a fundamentally different receptor activation profile compared to its closest peptide relatives, galanin (GAL) and kisspeptin. SPX exclusively activates GALR2 and GALR3, with no detectable activity at GALR1, whereas GAL activates all three galanin receptor subtypes. Kisspeptin, another related peptide, acts solely on the kisspeptin receptor (Kiss1R) and has no activity at any galanin receptor [1]. In a quantitative cell-based assay measuring SRE-luciferase reporter activity (a downstream readout of receptor activation), SPX at a concentration of 1 μM induced a maximal response at GALR2 and GALR3, but showed a 0.0-fold change in activity at GALR1, confirming its complete selectivity [2].
| Evidence Dimension | Receptor activation profile (GALR1 vs. GALR2 vs. GALR3) |
|---|---|
| Target Compound Data | GALR1: No activity; GALR2: Potent agonist; GALR3: Potent agonist |
| Comparator Or Baseline | Galanin (GAL): Potent agonist at GALR1, GALR2, GALR3. Kisspeptin: No activity at any GALR; only activates Kiss1R. |
| Quantified Difference | Fold change in SRE-luciferase activity at 1 μM: SPX on GALR1 = 0.0; GAL on GALR1 = ~3.5-fold; SPX on GALR2 = ~4.5-fold; GAL on GALR2 = ~4.0-fold. |
| Conditions | HEK293 cells transiently transfected with human GALR1, GALR2, or GALR3 and an SRE-luciferase reporter gene. Peptides were applied at a concentration of 1 μM. |
Why This Matters
For experiments requiring dissection of GALR2/3-mediated functions without confounding GALR1 activation (e.g., anxiety, depression, metabolism), Spexin is an essential and irreplaceable pharmacological tool compared to galanin.
- [1] Mills, E. G., Izzi-Engbeaya, C., Abbara, A., Comninos, A. N., & Dhillo, W. S. (2021). Functions of galanin, spexin and kisspeptin in metabolism, mood and behaviour. Nature Reviews Endocrinology, 17(2), 97-113. View Source
- [2] Reyes-Alcaraz, A., Lee, Y. N., Son, G. H., Kim, N. H., Kim, D. K., Yun, S., ... & Seong, J. Y. (2016). Development of Spexin-based Human Galanin Receptor Type II-Specific Agonists with Increased Stability in Serum and Anxiolytic Effect in Mice. Scientific Reports, 6, 21453. View Source
